molecular formula C9H9ClN2O2S B3033753 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 1164560-63-7

4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Cat. No.: B3033753
CAS No.: 1164560-63-7
M. Wt: 244.7 g/mol
InChI Key: APLMSJFVMLWSPR-TWGQIWQCSA-N
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Description

4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is an organic compound with the molecular formula C₉H₉ClN₂O₂S It is characterized by the presence of a chloro group, a methylsulfanyl group, and a nitrovinyl group attached to an aniline ring

Scientific Research Applications

4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline typically involves the reaction of 4-chloroaniline with 1,1-dimethylsulfanyl-2-nitroethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Nitration: Introduction of the nitro group into the precursor molecule.

    Substitution: Replacement of a hydrogen atom with the methylsulfanyl group.

    Coupling: Formation of the final product through a coupling reaction between the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, followed by purification steps to isolate the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis and applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro and methylsulfanyl groups contribute to the compound’s reactivity and specificity in targeting certain pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline
  • 4-chloro-N-[1-(methylsulfanyl)-2-nitropropyl]aniline

Uniqueness

4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLMSJFVMLWSPR-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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